p-Octyloxybenzonitrile

Description

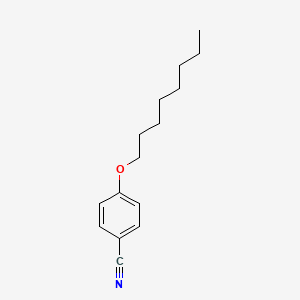

p-Octyloxybenzonitrile (CAS 88374-55-4) is a substituted benzonitrile derivative featuring an octyloxy group (-O-C₈H₁₇) at the para position of the benzene ring. This compound belongs to the broader class of alkoxybenzonitriles, which are characterized by their nitrile (-C≡N) functional group and alkoxy substituents.

Key structural attributes include:

- Molecular formula: C₁₅H₂₁NO

- Substituents: A polar nitrile group and a hydrophobic octyloxy chain, enabling dual solubility properties in both polar and nonpolar solvents.

- Synthetic utility: Alkoxybenzonitriles are precursors for azolylazines and other heterocyclic compounds with pharmacological or coordination chemistry applications .

Properties

IUPAC Name |

4-octoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-2-3-4-5-6-7-12-17-15-10-8-14(13-16)9-11-15/h8-11H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNSBTARZPEIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237007 | |

| Record name | p-Octyloxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88374-55-4 | |

| Record name | 4-(Octyloxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88374-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Octyloxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088374554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Octyloxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

4-n-Octyloxybenzonitrile, also known as p-Octyloxybenzonitrile, is a dipole, light-emitting molecule that belongs to the oxadiazole family. It has been shown to interact with imidazoline receptors present on the surface of gram-negative bacteria. These receptors play a crucial role in bacterial growth and biofilm formation.

Mode of Action

The compound inhibits the growth of gram-negative bacteria by binding to imidazoline receptors on their surface. This binding prevents the bacteria from forming biofilms and stabilizes them when they do form biofilms. The fluorescence intensity of 4-n-octyloxybenzonitrile is proportional to the concentration of chromobacterium violaceum, a gram-negative bacterium.

Biochemical Pathways

Its interaction with imidazoline receptors suggests that it may influence bacterial growth and biofilm formation pathways.

Pharmacokinetics

Its physical and chemical properties such as low melting point, density, and molecular weight may influence its bioavailability.

Biochemical Analysis

Biochemical Properties

p-Octyloxybenzonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can influence the metabolism of other substrates processed by cytochrome P450 enzymes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Additionally, this compound has been found to impact the function of various cell types, including hepatocytes and neurons, by altering their metabolic activities and gene expression profiles .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their functions. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. This inhibition can result in altered phosphorylation states of target proteins, thereby affecting downstream signaling pathways and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal impact on cellular function. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular metabolism. Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects occur .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are crucial for the detoxification and elimination of this compound from the body. Additionally, the compound’s interaction with metabolic enzymes can influence the overall metabolic flux and levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to plasma proteins, facilitating its transport in the bloodstream. Additionally, this compound can interact with membrane transporters, allowing its uptake into cells. The distribution of this compound within tissues is influenced by its lipophilic nature, leading to its accumulation in lipid-rich compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the endoplasmic reticulum and mitochondria. This localization is mediated by specific targeting signals and post-translational modifications that direct this compound to these organelles. The presence of this compound in these compartments can influence their function, particularly in terms of metabolic activities and energy production .

Biological Activity

p-Octyloxybenzonitrile, a compound belonging to the family of benzonitriles, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

This compound (CHNO) features a benzene ring substituted with an octyloxy group and a nitrile group. This structure is significant as it influences the compound's solubility and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various benzonitrile derivatives, this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) was found to be 50 μg/mL for both strains, suggesting its potential as an antimicrobial agent .

Antiproliferative Effects

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. Notably, it was tested against human prostate cancer cells (PC3) and human neuroblastoma cells (SH-SY5Y). The compound exhibited an IC value of 30 μM for PC3 cells and 25 μM for SH-SY5Y cells, indicating a strong antiproliferative effect .

Quorum Sensing Inhibition

Recent investigations into quorum sensing (QS) inhibition have highlighted the role of this compound in disrupting bacterial communication. In assays with Chromobacterium violaceum , the compound showed an IC of 70 μM, effectively reducing violacein production, a marker of QS activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : It is hypothesized that the nitrile group interacts with bacterial cell membranes, disrupting their integrity and leading to cell lysis.

- Antiproliferative Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Quorum Sensing Disruption : By binding to the receptor sites involved in QS pathways, it prevents the expression of virulence factors in pathogenic bacteria.

Case Studies

Comparison with Similar Compounds

Research Findings and Limitations

Computational Data vs. Experimental Gaps

- Heat Capacity : Joback method calculations for this compound predict Cp,gas values ranging from 616.35 to 639.28 J/mol·K across temperatures. Experimental validation is absent in the provided evidence.

- Toxicity and Ecology: Limited data exist for alkoxybenzonitriles. For example, 4-(hexylamino)benzonitrile lacks comprehensive toxicity profiles, highlighting a broader research gap for this class.

Industrial and Academic Relevance

- This compound is marketed for R&D purposes, emphasizing its role in developing novel materials or bioactive molecules.

- Its structural flexibility (adjustable alkyl chain length) allows tuning of properties for specific applications, such as surfactants or liquid crystals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.